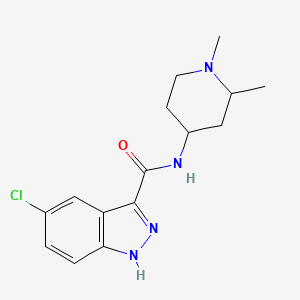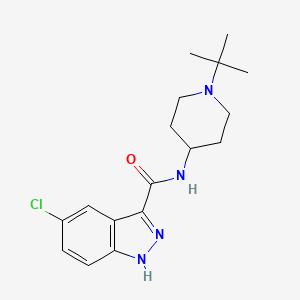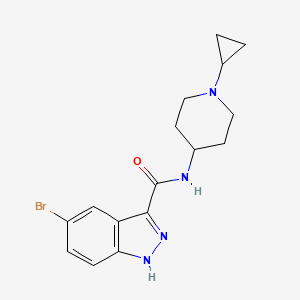![molecular formula C17H21BrN4O2 B7359514 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)
5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a synthetic compound used in scientific research. It belongs to the class of indazole derivatives and is known to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been shown to induce apoptosis in breast cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can improve cognitive function and memory. It has also been shown to induce apoptosis in breast cancer cells, which can lead to the death of cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments include its synthetic availability, its potential therapeutic applications, and its ability to interact with various cellular targets. However, its limitations include its unknown mechanism of action, its potential toxicity, and the need for further studies to fully understand its therapeutic potential.
Orientations Futures
For the research on 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide include further studies to understand its mechanism of action, its potential therapeutic applications in various diseases, and its toxicity profile. It can also be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Further studies can also be conducted to optimize its synthesis method and improve its purity.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-(2-methylpropanoyl)piperidin-4-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The resulting product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in treating Alzheimer's disease as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-10(2)17(24)22-7-5-12(6-8-22)19-16(23)15-13-9-11(18)3-4-14(13)20-21-15/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZDAAXHVJRIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359460.png)
![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359475.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)

![4-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B7359526.png)
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)